molecular formula C27H26N4O3S B11256768 4-phenoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

4-phenoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11256768
M. Wt: 486.6 g/mol
InChI Key: NOSHRQLYKJJMNL-UHFFFAOYSA-N
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Description

4-phenoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a phenoxy group, a piperidinyl-pyridazinyl moiety, and a benzenesulfonamide structure. It is known for its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyridazinyl intermediate: This involves the cyclization of appropriate precursors to form the pyridazinyl ring.

    Introduction of the piperidinyl group: The piperidinyl group is introduced through nucleophilic substitution reactions.

    Coupling with phenoxybenzenesulfonamide: The final step involves coupling the pyridazinyl intermediate with phenoxybenzenesulfonamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-phenoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenol derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

4-phenoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-phenoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenoxy-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C27H26N4O3S

Molecular Weight

486.6 g/mol

IUPAC Name

4-phenoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C27H26N4O3S/c32-35(33,25-14-12-24(13-15-25)34-23-10-3-1-4-11-23)30-22-9-7-8-21(20-22)26-16-17-27(29-28-26)31-18-5-2-6-19-31/h1,3-4,7-17,20,30H,2,5-6,18-19H2

InChI Key

NOSHRQLYKJJMNL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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